molecular formula C12H19Cl2FN2 B2824628 (S)-N-[(2-Fluorophenyl)methyl]piperidin-3-amine dihydrochloride CAS No. 1286209-37-7

(S)-N-[(2-Fluorophenyl)methyl]piperidin-3-amine dihydrochloride

Cat. No.: B2824628
CAS No.: 1286209-37-7
M. Wt: 281.2
InChI Key: FLCWDYKSPOBDMO-IDMXKUIJSA-N
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Description

(S)-N-[(2-Fluorophenyl)methyl]piperidin-3-amine dihydrochloride is a chiral small molecule featuring a piperidine ring, a primary amine, and a 2-fluorobenzyl group. This dihydrochloride salt formulation enhances the compound's stability and solubility in aqueous systems, making it more suitable for various experimental conditions . As a chiral amine, this compound serves as a valuable building block in medicinal chemistry and drug discovery research. The piperidine scaffold is a common feature in numerous biologically active molecules and FDA-approved pharmaceuticals . The structural motif of an N-benzylated piperidine-3-amine is of significant interest in central nervous system (CNS) drug discovery and the development of receptor-targeted agents . The specific substitution with a fluorine atom at the ortho position of the benzyl ring influences the compound's electronic properties, lipophilicity, and potential for target binding, which can be critical for structure-activity relationship (SAR) studies . Researchers utilize this and similar compounds as key synthetic intermediates or as reference standards in the design and synthesis of more complex molecules for pharmacological evaluation . Disclaimer: This product is intended for research purposes only and is strictly not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(3S)-N-[(2-fluorophenyl)methyl]piperidin-3-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2.2ClH/c13-12-6-2-1-4-10(12)8-15-11-5-3-7-14-9-11;;/h1-2,4,6,11,14-15H,3,5,7-9H2;2*1H/t11-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLCWDYKSPOBDMO-IDMXKUIJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NCC2=CC=CC=C2F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)NCC2=CC=CC=C2F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-[(2-Fluorophenyl)methyl]piperidin-3-amine dihydrochloride typically involves the following steps:

  • Preparation of the starting materials: The synthesis begins with the preparation of (2-Fluorophenyl)methylamine and piperidin-3-amine.

  • Formation of the intermediate: The intermediate compound is formed by reacting (2-Fluorophenyl)methylamine with piperidin-3-amine under specific reaction conditions, such as the use of a suitable solvent and temperature control.

  • Isolation and purification: The intermediate compound is isolated and purified using techniques such as recrystallization or chromatography.

  • Conversion to dihydrochloride: The final step involves converting the intermediate compound to its dihydrochloride form by reacting it with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using reactors and automated systems to ensure consistency and efficiency. The process may also include quality control measures to ensure the purity and potency of the final product.

Chemical Reactions Analysis

(S)-N-[(2-Fluorophenyl)methyl]piperidin-3-amine dihydrochloride: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce new substituents to the compound, altering its chemical behavior.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Derivatives with different functional groups, such as alcohols, ketones, or carboxylic acids.

  • Reduction Products: Reduced forms of the compound with altered chemical properties.

  • Substitution Products: Compounds with new substituents, leading to diverse chemical behavior.

Scientific Research Applications

(S)-N-[(2-Fluorophenyl)methyl]piperidin-3-amine dihydrochloride: has several scientific research applications:

  • Chemistry: The compound is used in organic synthesis and as a building block for more complex molecules.

  • Biology: It serves as a tool in biochemical studies to understand molecular interactions and pathways.

  • Medicine: The compound has potential therapeutic applications, including its use as a lead compound in drug discovery and development.

  • Industry: It is utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which (S)-N-[(2-Fluorophenyl)methyl]piperidin-3-amine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact mechanism of action depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs: Substituent Variations

The compound’s key structural features—a piperidin-3-amine core, fluorinated benzyl group, and dihydrochloride salt—are shared with several analogs. Differences in halogen type, substitution position, and stereochemistry influence physicochemical and biological properties.

Table 1: Comparison of Structural and Molecular Properties
Compound Name Substituent Position/Halogen Molecular Formula Molecular Weight (g/mol) Key Differences
(S)-N-[(2-Fluorophenyl)methyl]piperidin-3-amine dihydrochloride 2-F on benzyl C₁₂H₁₇Cl₂FN₂ 297.19 (calculated) Reference compound; 2-F substitution may enhance lipophilicity vs. 3-F .
(3S)-N-(3-Fluorobenzyl)piperidin-3-amine dihydrochloride () 3-F on benzyl C₁₂H₁₇Cl₂FN₂ 297.19 3-F substitution alters electronic effects and steric interactions, potentially affecting receptor binding .
(S)-N-[(2-Bromophenyl)methyl]piperidin-3-amine dihydrochloride () 2-Br on benzyl C₁₂H₁₇BrCl₂N₂ 341.10 Bromine’s larger atomic radius increases steric bulk and polarizability compared to fluorine .
(3S)-N-[(3-Bromophenyl)methyl]piperidin-3-amine dihydrochloride () 3-Br on benzyl C₁₂H₁₇BrCl₂N₂ 341.10 3-Br substitution may reduce metabolic stability compared to fluorine .
N-(3-Fluorophenyl)piperidin-4-amine hydrochloride () 3-F on phenyl; 4-amine C₁₁H₁₆ClFN₂ 246.72 Piperidin-4-amine core and lack of benzyl group reduce structural overlap .

Pharmacological Implications

  • Fluorine vs. Bromine : Fluorine’s electronegativity and small size improve membrane permeability and metabolic stability, whereas bromine’s bulk may enhance receptor affinity but increase toxicity risks .
  • Substituent Position : 2-Fluorobenzyl derivatives (e.g., target compound) likely exhibit distinct binding profiles compared to 3-fluoro or 3-bromo analogs. For example, 2-F substitution in related compounds (e.g., 25C-NBF HCl, ) is associated with serotonin receptor selectivity .
  • Stereochemistry: The (S)-configuration in the target compound may confer enantioselective activity, as seen in immunosuppressant piperidine derivatives (e.g., ) .

Salt Form and Solubility

The dihydrochloride salt form is common among these analogs (Evidences 2, 9, 11, 13), improving aqueous solubility for in vitro and in vivo studies. Neutral analogs (e.g., N,N-dimethylpiperidinium chloride, ) lack this advantage .

Biological Activity

(S)-N-[(2-Fluorophenyl)methyl]piperidin-3-amine dihydrochloride, a piperidine derivative, has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and pharmacological applications. This article delves into its biological activity, supported by data tables and research findings.

  • Chemical Formula : C₁₂H₁₈Cl₂FN₂
  • Molecular Weight : 281.20 g/mol
  • CAS Number : 1286209-37-7

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. Its structure allows it to engage in molecular interactions that can inhibit or modulate biological pathways.

Antimicrobial Activity

Research indicates that piperidine derivatives exhibit significant antimicrobial properties. In particular, studies have shown that this compound demonstrates activity against various bacterial strains.

Table 1: Antimicrobial Activity of Piperidine Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundEscherichia coli0.0195 mg/mL
Bacillus mycoides0.0048 mg/mL
Candida albicans0.039 mg/mL
Other Piperidine DerivativesStaphylococcus aureus2.33 - 156.47 µM
Pseudomonas aeruginosa11.29 - 77.38 µM

This table highlights the compound's effectiveness against key pathogens, showcasing its potential as an antimicrobial agent.

Pharmacological Studies

Recent studies have explored the pharmacological implications of this compound, particularly in relation to its activity on neurotransmitter systems and potential therapeutic applications.

Case Study: Neurotransmitter Modulation

A study investigated the effects of this compound on neurotransmitter receptors, revealing that it may act as a modulator of serotonergic pathways, which could have implications for mood disorders and anxiety treatments. The compound was found to influence serotonin receptor activity, suggesting potential for development into therapeutic agents for psychiatric conditions.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for enhancing the efficacy of this compound. Modifications in the phenyl ring and piperidine structure can significantly impact biological activity.

Key Observations:

  • Electron-Withdrawing Groups : The presence of fluorine enhances antibacterial potency.
  • Hydroxyl Substitutions : Hydroxyl groups on the phenyl ring improve inhibitory action against bacterial strains.

Q & A

Q. What are the standard synthetic routes for (S)-N-[(2-Fluorophenyl)methyl]piperidin-3-amine dihydrochloride, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, starting with the coupling of a 2-fluorobenzyl halide to a piperidin-3-amine derivative under basic conditions (e.g., K₂CO₃ in acetonitrile). Critical parameters include temperature control (40–60°C), inert atmospheres (N₂/Ar), and stoichiometric ratios to minimize side reactions. Purification via recrystallization or column chromatography ensures high yields (>70%). Structural confirmation employs NMR (¹H/¹³C) and mass spectrometry (ESI-MS or HRMS) .

Q. How is the stereochemical purity of the (S)-enantiomer validated during synthesis?

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) or polarimetric analysis is used to confirm enantiomeric excess (>98%). Asymmetric synthesis methods, such as catalytic enantioselective alkylation, may also be employed to minimize racemization .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles is mandatory. Work should be conducted in a fume hood to avoid inhalation of aerosols. Storage at 2–8°C in airtight, light-resistant containers prevents degradation. Spills require neutralization with sodium bicarbonate and disposal as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in activity (e.g., receptor binding vs. cellular assays) may arise from differences in assay conditions (pH, temperature) or cellular models. Cross-validation using orthogonal methods (e.g., SPR for binding kinetics, functional cAMP assays for GPCR activity) is critical. Meta-analyses of published data and controlled replication studies are recommended .

Q. What experimental designs are optimal for studying the compound’s stability under physiological conditions?

Conduct forced degradation studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation products via LC-MS/MS and quantify stability using kinetic modeling (e.g., Arrhenius plots). Accelerated stability testing at elevated temperatures (40–60°C) predicts shelf-life under standard storage .

Q. How does the fluorine substituent on the phenyl ring influence the compound’s pharmacokinetic properties?

Fluorine enhances metabolic stability by resisting cytochrome P450 oxidation and increasing lipophilicity (logP ~2.5). Comparative studies with non-fluorinated analogs show improved bioavailability (AUC increased by ~30%) and blood-brain barrier penetration, validated via in situ perfusion models and microsomal stability assays .

Q. What strategies are effective for elucidating the compound’s molecular targets in complex biological systems?

Use chemoproteomics (e.g., activity-based protein profiling) or thermal shift assays to identify target proteins. CRISPR-Cas9 knockout libraries or siRNA screens can validate target relevance. Computational docking (AutoDock Vina) against structural databases (PDB) narrows candidate receptors .

Methodological Challenges and Solutions

Q. How can researchers address low solubility in aqueous buffers during in vitro assays?

Employ co-solvents (DMSO ≤1%) or surfactants (Tween-80) to enhance solubility. Alternatively, prepare prodrugs (e.g., phosphate esters) with improved hydrophilicity. Dynamic light scattering (DLS) monitors aggregation to ensure compound integrity .

Q. What analytical techniques differentiate between the free base and dihydrochloride salt forms?

X-ray crystallography (using SHELX programs) resolves salt-specific crystal packing and counterion interactions. Elemental analysis (CHNS) quantifies chloride content, while FT-IR identifies N–H stretching shifts (~2500 cm⁻¹) in the hydrochloride form .

Q. How do structural modifications to the piperidine ring affect selectivity for neurological targets?

SAR studies show that substituting the piperidine nitrogen with bulkier groups (e.g., isopropyl) reduces off-target binding to σ receptors. Molecular dynamics simulations (GROMACS) predict steric clashes with non-target proteins, guiding rational design .

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